molecular formula C6H12N2OS B13016844 3-(Thietan-3-ylamino)propanamide

3-(Thietan-3-ylamino)propanamide

Cat. No.: B13016844
M. Wt: 160.24 g/mol
InChI Key: DAHOVSCMXANROK-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)propanamide is a synthetic organic compound with the molecular formula C6H12N2OS and a molecular weight of 160.24 g/mol . Its structure features a propanamide chain linked to a thietane ring via a secondary amine, a configuration that makes it a valuable intermediate in medicinal chemistry and chemical biology research. The presence of both the thietane, a saturated four-membered heterocycle containing sulfur, and the primary amide group provides two distinct points for further chemical modification and derivatization . Researchers can utilize this compound as a core building block for constructing more complex molecules. The thietane ring is of significant interest in drug discovery, as similar structures are found in certain high-potency sweeteners, indicating their potential in designing novel bioactive agents . This reagent is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

3-(thietan-3-ylamino)propanamide

InChI

InChI=1S/C6H12N2OS/c7-6(9)1-2-8-5-3-10-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

DAHOVSCMXANROK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Thietan 3 Ylamino Propanamide and Its Structural Analogs

Strategic Design and Optimization of Synthetic Routes

The efficient construction of 3-(thietan-3-ylamino)propanamide hinges on the successful synthesis of its two primary building blocks: thietan-3-amine (B45257) and a suitable β-amino acid derivative. The subsequent formation of a robust amide bond connects these precursors to yield the final product.

Synthesis of Key Precursors: Thietan-3-amine and β-Amino Acid Derivatives

Thietan-3-amine: The synthesis of the thietane (B1214591) core is a critical first step. Traditional methods often involve the cyclization of 1,3-difunctionalized alkanes, such as the reaction between 1,3-dibromopropane (B121459) and sodium sulfide (B99878). wikipedia.org However, these methods can be low-yielding and are not always suitable for substituted thietanes. nih.gov More contemporary and efficient strategies have been developed.

One prominent method is the reductive amination of thietan-3-one (B1315229). google.com Thietan-3-one itself can be prepared from the reaction of 4-methoxyphenylmagnesium bromide with the ketone, followed by oxidation. acs.org An alternative synthesis for the precursor thietan-3-ol (B1346918) involves the reduction of thietan-3-one using sodium borohydride. google.com Another approach involves the ring-opening of epoxides; for instance, chloromethyloxirane can react with a sulfur nucleophile like hydrogen sulfide in the presence of a base to form thietan-3-ol, which can then be converted to the amine. beilstein-journals.orgnih.gov A review of synthetic methods for 3-amino thietane highlights several innovative routes, including the ring expansion of 1,3-azathietanes and one-pot syntheses from starting materials like allyl thiol and cyanamide. researchgate.net

Table 1: Selected Synthetic Routes for Thietan-3-amine and its Precursors
Starting Material(s)Key Transformation(s)ProductReference(s)
Thietan-3-oneReductive AminationThietan-3-amine google.com
Chloromethyloxirane, H₂S, Ba(OH)₂Nucleophilic ring-opening, Intramolecular cyclizationThietan-3-ol beilstein-journals.orgnih.gov
Thietan-3-one, Sodium borohydrideReductionThietan-3-ol google.com
1,3-Dichloropropan-2-ol, KOH, H₂SNucleophilic substitutionThietan-3-ol google.com
Allyl thiol, CyanamideOne-pot synthesis3-Amino thietane researchgate.net

β-Amino Acid Derivatives: The propanamide fragment of the target molecule is derived from a β-amino acid. There are numerous methods for synthesizing these compounds. organic-chemistry.org One approach involves the one-pot cyclocondensation of alkenes with chlorosulfonyl isocyanate to generate β-lactams, which are then hydrolyzed to the corresponding β-amino acids. researchgate.net Copper-catalyzed reactions are also employed, such as the C-N coupling between N,C-diprotected β-bromodehydroaminobutyric acids and amides, which proceeds effectively using a CuI catalyst with N,N'-dimethylethylenediamine as a ligand. nih.gov Furthermore, Mannich-type reactions provide a powerful tool for constructing β-amino esters. organic-chemistry.org

Amide Bond Formation Strategies: Mechanistic and Efficiency Considerations

The crucial step in synthesizing this compound is the formation of the amide bond between thietan-3-amine and a suitable propanoyl precursor. This transformation is a cornerstone of organic synthesis, and a vast array of coupling reagents and conditions have been developed to enhance efficiency and selectivity. numberanalytics.comresearchgate.net

The choice of coupling reagent is critical. A common and effective protocol for challenging couplings, particularly with less reactive amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction likely proceeds through the formation of a reactive HOBt ester, which is then converted by DMAP into a highly reactive acyliminium ion intermediate that readily reacts with the amine. nih.gov

Other activating agents include acyl chlorides, which can be formed from carboxylic acids using reagents like thionyl chloride or oxalyl chloride. scribd.com Carbonyldiimidazole (CDI) offers a one-pot method where it activates the carboxylic acid to form an acyl imidazole (B134444) intermediate, which then reacts with the amine. scribd.com More novel approaches include the use of S-nitroso thioacid (NTA) intermediates, formed by the nitrosation of thioacids. This method is extremely fast, often completing within minutes at low temperatures, and utilizes readily available reagents. nih.gov

Table 2: Comparison of Amide Bond Formation Strategies
Coupling Reagent/SystemKey FeaturesTypical ConditionsReference(s)
EDC/HOBt/DMAPEffective for electron-deficient amines; proceeds via a highly reactive acyliminium intermediate.Acetonitrile, 23 °C nih.gov
Acyl ChloridesHighly reactive intermediates; often requires a base to scavenge HCl.Requires prior conversion of carboxylic acid; various solvents. scribd.com
Carbonyldiimidazole (CDI)One-pot procedure; no additional base needed.Generates an acyl imidazole intermediate. scribd.com
Boronic Acid CatalystsCatalytic, direct amidation under mild conditions.Room temperature, often with molecular sieves. organic-chemistry.org
S-Nitrosothioacid (NTA) IntermediatesExtremely fast reaction rate under mild conditions.Thioacid, amine, and amyl nitrite (B80452) at 0 °C. nih.gov

Stereoselective Synthetic Approaches for Chiral Isomers (if applicable)

The parent compound, this compound, is achiral. However, structural analogs possessing stereocenters on either the thietane ring or the propanamide side chain require stereoselective synthetic methods to control their three-dimensional structure. The synthesis of enantiomerically pure compounds is critical in drug development, as different stereoisomers can have vastly different biological activities.

For chiral β-amino acid derivatives, stereoselectivity can be introduced during their synthesis. For example, copper-catalyzed C-N coupling reactions have been shown to proceed with inversion of configuration for certain isomers of β-bromodehydroaminobutyric acid derivatives. nih.gov Asymmetric Mannich reactions, often employing organic catalysts, provide a direct route to optically active β-amino acids from aldehydes. organic-chemistry.org

Stereoselective synthesis of the thietane precursor is also an area of active research. researchgate.net Methods employing organocatalysis or chiral phase-transfer catalysis have been reported for the synthesis of chiral 3-amino thietane derivatives. researchgate.net These approaches allow for the construction of specific enantiomers, which can then be carried forward to produce chiral analogs of the final target molecule. elsevierpure.com

Mechanistic Investigations of Primary Synthetic Transformations

Understanding the underlying mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields and selectivity.

Detailed Reaction Pathway Elucidation

The synthesis of this compound involves several distinct mechanistic pathways for its key transformations.

Thietane Ring Formation: The synthesis of the thietane ring from acyclic precursors often follows an SN2 mechanism. For instance, in the reaction of 1,3-dihaloalkanes with a sulfide source, a double nucleophilic displacement occurs. nih.gov When starting from an epoxide like chloromethyloxirane, the mechanism involves an initial nucleophilic attack by a hydrosulfide (B80085) anion on the less sterically hindered carbon of the oxirane ring. beilstein-journals.orgnih.gov This ring-opening is followed by an intramolecular cyclization, where the newly formed thiol displaces the halide on the other end of the three-carbon chain to form the four-membered thietane ring. nih.gov

Reductive Amination: The formation of thietan-3-amine from thietan-3-one via reductive amination proceeds through the initial formation of an imine or enamine intermediate. The ketone reacts with an amine source (like ammonia) to form a hemiaminal, which then dehydrates to the imine. This imine is subsequently reduced by a hydride reagent (e.g., sodium cyanoborohydride) to yield the final amine. google.com

Amide Bond Formation: The mechanism of amide bond formation is highly dependent on the coupling agent used. With carbodiimides like EDC, the carboxylic acid first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an active HOBt ester, which is less prone to racemization and side reactions. nih.gov This ester is then attacked by the amine nucleophile (thietan-3-amine) in the rate-determining step to form a tetrahedral intermediate, which collapses to the stable amide bond and releases HOBt. nih.govscribd.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and control.

In the synthesis of β-amino acid precursors, various catalysts are employed. Copper(I) iodide, for example, is a key catalyst in certain C-N bond-forming reactions to produce β-amido acid derivatives. nih.gov Lewis base catalysts, such as sodium phenoxide-phosphine oxides, have been shown to be highly efficient in promoting Mukaiyama aldol (B89426) and Mannich-type reactions. organic-chemistry.org Palladium(II) complexes have been used as cooperative acid-base catalysts in asymmetric Mannich-type reactions, where they facilitate the formation of a chiral palladium enolate and a reactive iminium ion. nih.gov

For the amide bond formation step itself, catalysis is essential for overcoming the high activation energy of the direct reaction between a carboxylic acid and an amine. While coupling reagents like EDC are used stoichiometrically, additives like HOBt and DMAP can be considered catalysts for the acyl transfer process. nih.gov Boronic acids have emerged as powerful catalysts for direct amidation, operating under mild, ambient temperature conditions. organic-chemistry.org These catalysts are thought to activate the carboxylic acid by forming an acylborate intermediate. organic-chemistry.org The development of such catalytic systems represents a significant advance towards more sustainable and efficient amide synthesis. unimi.it

Development of Structural Analogs and Derivatives of this compound

Modifications to the Propanamide Moiety and their Synthetic Implications

The propanamide moiety is a key structural feature, and its modification offers a direct route to a wide range of analogs. Synthetic approaches often begin with the core reaction between a primary amine, such as 3-aminothietane, and an acrylic acid derivative, a process known as aza-Michael addition. nih.gov This foundational reaction can be adapted to introduce complexity.

One common strategy involves the synthesis of various N-substituted propanamides. This can be achieved by reacting 3-aminothietane with different acrylamide (B121943) derivatives or by first performing the aza-Michael addition with acrylic acid or its esters, followed by amide bond formation with a diverse set of amines. google.com For instance, starting with acrylic acid and a substituted primary amine can lead to various 3-(substituted-amino)propanoic acids, which can then be acylated. google.com The synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives through the aza-Michael addition on trans-chalcones using a potassium hydroxide (B78521) catalyst highlights a facile method for creating complex propanone structures. nih.gov

Further modifications can target the amide functional group itself. For example, the amide can be replaced with other functionalities like sulfonamides. The reaction of N-substituted sulfonamides with precursors like chloromethylthiirane can yield 3-sulfonamidothietanes, demonstrating the versatility of the thietane core in accommodating different linking chemistries. beilstein-journals.org Additionally, robust methods for preparing N-acylsulfenamides from primary amides and N-thiosuccinimides provide a pathway to novel bioisosteres of the traditional amide bond. nih.gov

The synthetic implications of these modifications are significant. The choice of reactants and catalysts directly influences reaction efficiency and yield. For example, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a related propanoate structure, uses trifluoromethanesulfonic acid as a catalyst to drive the reaction between 2-aminopyridine (B139424) and ethyl acrylate. google.com Similarly, the development of efficient methods for creating N-allenyl amides from N-propargyl amides opens up further synthetic possibilities, such as subsequent palladium-catalyzed cyclizations to form oxazoline (B21484) derivatives. nih.gov

Table 1: Synthetic Strategies for Modifying the Propanamide Moiety

Modification StrategyKey Reaction TypeStarting Materials ExampleResulting Structure ExampleReference(s)
N-SubstitutionAza-Michael Addition & Amidation3-Aminothietane, Acryloyl ChlorideN-Substituted this compound google.com
Aromatic SubstitutionAza-Michael Additiontrans-Chalcone, Substituted Aniline1,3-Diaryl-3-(arylamino)propan-1-one nih.gov
Amide BioisosteresNucleophilic SubstitutionN-Substituted Sulfonamide, Chloromethylthiirane3-Sulfonamidothietane beilstein-journals.org
Chain FunctionalizationIsomerization/CyclizationN-Propargyl AmideN-Allenyl Amide / Oxazoline derivative nih.gov

Structural Variations within the Thietane Heterocycle

Altering the substitution pattern of the thietane ring is a critical strategy for fine-tuning the physicochemical properties of the parent compound. Thietanes, as four-membered sulfur-containing heterocycles, are valuable building blocks in medicinal chemistry. researchgate.netnih.gov A variety of synthetic methods have been developed to construct and functionalize this ring system. beilstein-journals.orgnih.govebi.ac.uk

Traditional synthesis often involves the cyclization of 1,3-difunctionalized alkanes, such as the reaction of 1,3-dibromopropane with sodium sulfide. beilstein-journals.orgwikipedia.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org For instance, starting from 2,2-bis(bromomethyl)propane-1,3-diol, a double displacement with sodium sulfide yields thietane-3,3-diyldimethanol, a versatile intermediate for further derivatization. beilstein-journals.org

Ring expansion of smaller heterocycles, particularly thiiranes (three-membered sulfur rings), provides another powerful route. beilstein-journals.orgresearchgate.net The reaction of (1-haloalkyl)thiiranes with nucleophiles can proceed through a 1-thiabicyclo[1.1.0]butane intermediate to yield 3-substituted thietanes. beilstein-journals.org This approach has been successfully used to introduce various substituents at the 3-position, including phenoxides, carboxylates, and nitrogen-containing heterocycles. beilstein-journals.org

More recently, methods for direct functionalization of the pre-formed thietane ring have been developed. A divergent approach to 3,3-disubstituted thietane dioxides involves the generation of a carbocation at the 3-position of a thietan-3-ol dioxide intermediate. acs.orgacs.org This carbocation can then be trapped by a range of nucleophiles, including arenes, thiols, and alcohols, facilitated by catalytic Lewis or Brønsted acids. acs.org This strategy enables the rapid and divergent synthesis of derivatives with C-C, C-S, and C-O bonds formed directly on the four-membered ring. acs.org

Table 2: Methods for Synthesizing Substituted Thietane Rings

Synthetic MethodDescriptionStarting Materials ExampleProduct ExampleReference(s)
Intramolecular CyclizationDouble nucleophilic displacement on a 1,3-dihalide or equivalent.1,3-Dibromopropane, Sodium SulfideThietane beilstein-journals.orgwikipedia.org
Ring Expansion of ThiiranesIntramolecular rearrangement of a substituted thiirane, often via a bicyclobutane intermediate.2-(Chloromethyl)thiirane, Phenol3-Phenoxythietane beilstein-journals.org
Direct FunctionalizationGeneration of a carbocation on the thietane ring followed by nucleophilic attack.3-Aryl-thietan-3-ol 1,1-dioxide, Arene3,3-Diarylthietane 1,1-dioxide acs.orgacs.org
Photochemical Cycloaddition[2+2] cycloaddition of a thiocarbonyl compound and an alkene.Thiobenzophenone, Ethylene2,2-Diphenylthietane nih.gov

Exploration of Spirocyclic Systems Incorporating the Thietane Ring

The incorporation of the thietane ring into spirocyclic systems represents a significant step toward creating three-dimensional molecular architectures, which are of increasing interest in drug discovery. nih.gov Spirocycles, where two rings share a single atom, often exhibit improved metabolic stability and conformational rigidity compared to their non-spirocyclic counterparts. nih.gov

A prominent synthetic strategy for accessing spirothietanes is the photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction. beilstein-journals.orgnih.gov This reaction involves the light-induced cycloaddition of a thiocarbonyl compound (a thione) with an alkene, directly forming the four-membered thietane ring in a spirocyclic arrangement if one of the reactants is cyclic.

A notable application of this concept is in the synthesis of novel nucleoside analogs. The development of 2'-spirothietane nucleosides has been driven by the search for new antiviral agents. nih.govacs.org The synthesis of these complex molecules is a multi-step process. In one approach, the synthesis starts from a protected ribose derivative, which is converted into an α,β-unsaturated ester. acs.org A key step is the Michael addition of a thiol, followed by reduction, activation of the resulting alcohol (e.g., as a mesylate), and finally, an intramolecular cyclization to form the spiro-fused thietane ring. acs.org This intricate sequence allows for the construction of highly functionalized spirocyclic systems with precise stereochemical control. acs.org These synthetic endeavors highlight the advanced methodologies required to merge the unique properties of the thietane heterocycle with the structural complexity of spirocyclic frameworks. nih.gov

Table 3: Synthetic Approaches to Spirocyclic Thietanes

Synthetic ApproachKey ReactionDescriptionResulting Spirocycle ExampleReference(s)
Multi-step SynthesisMichael Addition & Intramolecular CyclizationA multi-step sequence involving conjugate addition of a thiol to an unsaturated sugar derivative, followed by cyclization to form the spiro-thietane ring.2'-Spirothietane Uridine acs.org
Photochemical CycloadditionThia-Paternò-Büchi Reaction[2+2] cycloaddition between a thiocarbonyl compound and an alkene, where one component is part of an existing ring.General Spirothietanes beilstein-journals.orgnih.gov

Comprehensive Spectroscopic Elucidation and Characterization of 3 Thietan 3 Ylamino Propanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no available information on the NMR spectroscopic characterization of 3-(Thietan-3-ylamino)propanamide.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Definitive Atom Connectivity and Spatial Relationships

No published studies were found that report the use of multi-dimensional NMR techniques to definitively establish the atom connectivity and spatial relationships within the this compound molecule. Such data would be crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the covalent structure.

Dynamic NMR for Probing Conformational Exchange Processes

Information regarding dynamic NMR studies to investigate the conformational exchange processes of the thietane (B1214591) ring or the propanamide side chain in this compound is not present in the accessible literature. These studies would provide valuable insight into the molecule's flexibility and the energy barriers associated with different conformations.

High-Resolution Mass Spectrometry (HRMS)

Detailed HRMS data for this compound is not publicly documented.

Precise Mass Determination and Elemental Compositional Analysis

While the molecular formula (C₆H₁₂N₂OS) and theoretical exact mass can be calculated, no experimental data from HRMS confirming the precise mass and elemental composition of this compound has been reported.

Comprehensive Fragmentation Pathway Analysis for Structural Confirmation

A comprehensive analysis of the fragmentation pathways of this compound under mass spectrometric conditions is not available. This type of analysis is essential for confirming the molecular structure by identifying characteristic fragment ions.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

No experimental FTIR or Raman spectra for this compound have been published. This data would be instrumental in identifying the characteristic vibrational modes of its functional groups, such as the amide C=O and N-H bonds, as well as the vibrations associated with the thietane ring.

Identification of Characteristic Functional Group Vibrations and Molecular Fingerprints

The analysis of the Fourier-transform infrared (FT-IR) spectrum of this compound would be crucial for identifying its key functional groups. The presence of the amide group would be expected to produce characteristic vibrational bands, including N-H stretching and bending vibrations, as well as the prominent C=O (amide I) and N-H bending/C-N stretching (amide II) bands. The secondary amine (N-H) and the thietane ring's C-S stretching vibrations would also present unique absorption peaks, contributing to the molecule's distinct "molecular fingerprint" in the infrared region. This fingerprint is a unique pattern of absorptions that allows for the unequivocal identification of the compound.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

A complete study would involve correlating experimentally obtained FT-IR data with vibrational frequencies predicted through computational methods, such as Density Functional Theory (DFT). This comparative analysis allows for a more precise assignment of the observed spectral bands to specific molecular motions. Theoretical calculations can help to resolve ambiguities in complex spectral regions and provide a deeper understanding of the molecule's conformational properties and intramolecular interactions.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

The electronic properties of this compound would be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions occurring within the molecule upon absorption of UV or visible light.

Analysis of Electronic Transitions and Chromophore Contributions

The UV-Vis spectrum would be analyzed to identify the wavelengths of maximum absorption (λmax) and to characterize the nature of the electronic transitions. The primary chromophores in this compound are expected to be the amide group and the thietane ring. The analysis would focus on identifying transitions such as n→π* and π→π* associated with the carbonyl group of the amide and potential contributions from the sulfur atom in the thietane ring. The position and intensity of these absorption bands are sensitive to the molecular environment and can be influenced by solvent polarity and pH.

Computational Chemistry and Theoretical Conformational Analysis of 3 Thietan 3 Ylamino Propanamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for determining the optimized ground state geometry of molecules. For 3-(Thietan-3-ylamino)propanamide, DFT calculations, commonly using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict key structural parameters. researchgate.net These calculations involve systematically adjusting the molecular geometry to find the lowest energy arrangement, corresponding to the most stable structure at 0 Kelvin.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond Length C-S (Thietane)1.85 Å
C-C (Thietane)1.55 Å
C-N (Amine)1.47 Å
N-H (Amine)1.01 Å
C=O (Amide)1.24 Å
C-N (Amide)1.35 Å
Bond Angle C-S-C (Thietane)78.5°
C-N-C (Amine)115.0°
O=C-N (Amide)123.0°
Dihedral Angle C-C-N-C175.0°

Note: The data in this table is illustrative and based on typical values for similar functional groups, intended to represent the output of a DFT calculation.

While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), offer even greater accuracy for energy calculations, albeit at a significantly higher computational expense. These methods are often used to refine the energies of geometries optimized with DFT or to calculate benchmark values. aps.org

By performing these high-level calculations, it is possible to determine highly accurate thermodynamic functions, including the electronic energy, enthalpy, and Gibbs free energy of formation. This data is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Table 2: Hypothetical Thermodynamic Functions for this compound

Thermodynamic FunctionValue (Hartree/particle)Value (kcal/mol)
Electronic Energy (E) -650.12345-408031.1
Enthalpy (H) -650.12251-407955.3
Gibbs Free Energy (G) -650.15987-408116.1

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Global reactivity indices, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the sulfur and nitrogen atoms, while the LUMO would likely be distributed over the propanamide group, particularly the carbonyl carbon.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound

ParameterValue (eV)
HOMO Energy -6.85
LUMO Energy -0.25
HOMO-LUMO Gap (Egap) 6.60
Electronegativity (χ) 3.55
Chemical Hardness (η) 3.30

Note: The data in this table is illustrative and represents plausible values derived from theoretical principles.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom of the amide group and a lesser negative potential around the sulfur and secondary amine nitrogen atoms, identifying these as primary sites for interaction with electrophiles. Conversely, a positive potential (blue) would be expected around the amide and amine hydrogen atoms, indicating their susceptibility to interaction with nucleophiles.

Detailed Conformational Landscape Exploration

Molecules are not static entities but exist as an ensemble of different conformations. Understanding this dynamic behavior is crucial for predicting their biological activity and physical properties.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By systematically varying specific degrees of freedom, such as dihedral angles, a map of the conformational landscape can be generated. rsc.org This mapping allows for the identification of stable conformers (local minima), transition states, and the energy barriers that separate them. nih.gov

For this compound, two key conformational processes are of interest: the inversion or "puckering" of the thietane (B1214591) ring and the rotation around the single bonds in the propanamide side chain. The thietane ring is known to have a barrier to planarity, and mapping this inversion pathway provides insight into the ring's flexibility. Similarly, calculating the rotational barriers around the C-C and C-N bonds of the side chain reveals the molecule's preferred orientations and the energy required to interconvert between them. nih.gov

Table 4: Hypothetical Energy Barriers for Conformational Changes in this compound

Conformational ProcessDihedral Angle(s) VariedEnergy Barrier (kcal/mol)
Thietane Ring Inversion C-S-C-C~4.5
Rotation about Cα-Cβ N-C-C-C~3.0
Rotation about N-C(thietane) C-C-N-C~5.5

Note: The data in this table is illustrative, based on known barriers for similar molecular fragments, and represents plausible results from a PES scan.

In-depth Computational Analysis of this compound Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of detailed computational chemistry studies specifically focused on the compound this compound. While general principles of computational analysis are well-established for similar molecules, specific research findings on the conformational landscape, intramolecular interactions, and solvation effects of this particular compound are not presently available in published research.

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of interest in medicinal chemistry. researchgate.net Its derivatives are explored for their potential biological activities. researchgate.net Computational methods are crucial tools for understanding the structure-activity relationships of such compounds. A thorough computational analysis of this compound would provide valuable insights into its behavior at a molecular level.

Such an investigation would typically involve the application of quantum mechanical calculations to explore the molecule's potential energy surface. This process allows for the identification of stable three-dimensional arrangements of the atoms, known as conformers. The relative energetic ranking of these conformers is essential for understanding which shapes the molecule is most likely to adopt under various conditions. Staggered conformations, where bulky groups are positioned far from each other, are generally more stable and have lower energy than eclipsed conformations. libretexts.orgvaia.com

Finally, the influence of the surrounding environment, or solvent, on the conformational equilibrium is a critical aspect of computational studies. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuous medium), are employed to predict how the presence of a solvent might shift the balance between different conformers. rsc.org The choice of model can significantly impact the predicted conformational preferences.

Although the specific data for this compound is not currently available, the principles of computational chemistry provide a clear roadmap for future research. A dedicated study on this compound would contribute valuable knowledge to the field of medicinal chemistry and drug design.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Simulation Protocols and Force Field Parameterization for the Compound

A crucial first step in any MD simulation is the development of an accurate force field, which is a set of mathematical functions and parameters that describe the potential energy of the system of particles. Standard force fields like AMBER, CHARMM, or GROMOS often require specific parameterization for novel molecules to ensure the simulations are physically realistic. This process typically involves quantum mechanical calculations to derive charges, bond lengths, bond angles, and dihedral parameters specific to the molecule . At present, there are no published, peer-reviewed force field parameters specifically developed for 3-(Thietan-3-ylamino)propanamide .

Force Field Parameterization Steps Description Status for this compound
Quantum Mechanical Calculations Determination of equilibrium geometry, partial atomic charges, and vibrational frequencies.No published data available.
Parameter Derivation Fitting of bond, angle, and dihedral parameters to QM data and experimental results.No published parameters available.
Validation Testing the force field by comparing simulated properties (e.g., density, heat of vaporization) with experimental data.Not applicable due to lack of parameters.

Analysis of Intramolecular Dynamics and Molecular Flexibility

Without simulation data, any discussion of the intramolecular dynamics of This compound remains speculative. A detailed analysis would require extensive simulation trajectories to be generated and analyzed.

The flexibility of the thietane (B1214591) ring and the propanamide side chain would be of particular interest. Key areas for investigation would include the puckering of the thietane ring and the rotational barriers around the C-N and C-C single bonds of the side chain. Such studies would reveal the preferred conformations of the molecule in different environments.

Changes in temperature and pressure can significantly influence the conformational equilibrium of a molecule. MD simulations are ideally suited to probe these effects by revealing shifts in the populations of different conformational states. However, no such studies have been reported for This compound .

Investigation of Intermolecular Interactions in Solution and Biological Milieus

The interactions of This compound with its surroundings are critical to understanding its behavior in practical applications. MD simulations can provide a detailed picture of these interactions.

The arrangement of solvent molecules, such as water, around This compound would define its solvation shell. Analysis of radial distribution functions and hydrogen bonding lifetimes from MD simulations would quantify the strength and dynamics of these interactions. This information is currently unavailable.

At higher concentrations, molecules may exhibit a tendency to self-aggregate. MD simulations can predict such behavior by calculating the potential of mean force between two or more molecules. This would be crucial for understanding its solution-phase behavior, but the necessary research has not been conducted.

Potential Research Area Information to be Gained from MD Simulations
Conformational Analysis Identification of low-energy conformers and the energy barriers between them.
Solvation Behavior Characterization of the hydration shell and hydrogen bonding network with water.
Aggregation Propensity Determination of the likelihood and mechanism of self-assembly in solution.

Lack of Publicly Available Research Data for this compound in Molecular Dynamics Simulations

A thorough review of scientific databases and publicly available research indicates a lack of specific studies on the chemical compound This compound concerning the use of molecular dynamics (MD) simulations and enhanced sampling techniques. Consequently, the generation of an article with detailed research findings and specific data tables, as per the requested outline, is not feasible at this time.

The specified focus on "" and the subsection "Enhanced Sampling Techniques for Comprehensive Conformational and Interaction Sampling" requires empirical data from computational experiments. Such studies would involve simulating the movement and interactions of the atoms of this compound over time to understand its flexibility, how it interacts with itself and other molecules, and the full range of shapes (conformations) it can adopt.

Future research in the field of computational chemistry may include studies on this compound, at which point an analysis of its molecular dynamics could be conducted.

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search of scientific literature and crystallographic databases has revealed a significant gap in the available information for the chemical compound This compound . Despite extensive investigation, no publicly accessible single-crystal X-ray diffraction (SCXRD) studies for this specific molecule could be located. This absence of fundamental experimental data makes it impossible to provide a detailed analysis of its solid-state structure as requested.

The required information for a thorough structural characterization, as outlined in the requested article, is entirely dependent on the results of SCXRD analysis. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Specifically, the following critical data points, which would form the basis of the requested article, are unavailable:

Crystal Packing Motifs and Unit Cell Parameters: Without an SCXRD study, the fundamental parameters of the crystal lattice, such as the dimensions of the unit cell (a, b, c, α, β, γ) and the arrangement of molecules within it (crystal packing), remain unknown.

Precise Bond Lengths, Bond Angles, and Torsion Angles: The exact intramolecular geometry, including the lengths of all covalent bonds, the angles between them, and the torsion angles that define the molecule's conformation in the solid state, cannot be determined.

Absolute Configuration: The compound this compound is chiral. However, without a crystallographic analysis of a single enantiomer, its absolute configuration in the crystalline state cannot be established.

Hydrogen Bonding Networks and Other Non-Covalent Interactions: A detailed understanding of the supramolecular assembly, which is crucial for predicting physical properties, relies on identifying and characterizing non-covalent interactions. This includes mapping the network of hydrogen bonds (such as N-H…O, N-H…S) and other weak interactions that govern how the molecules interact with each other in the crystal.

While information on the synthesis and biological activity of related thietane derivatives exists, the specific solid-state structural details for this compound are not present in the public domain, including major resources like the Cambridge Structural Database (CSD).

Consequently, as the foundational experimental data is not available, the generation of a scientifically accurate and detailed article on the solid-state structural characterization and supramolecular chemistry of this compound is not feasible at this time.

Solid State Structural Characterization and Supramolecular Chemistry of 3 Thietan 3 Ylamino Propanamide

Supramolecular Assembly and Non-Covalent Interactions in the Crystalline Phase

Role of Supramolecular Synthons in Crystal Engineering

This section would have theoretically analyzed the recurring, non-covalent interaction patterns, or "supramolecular synthons," within the crystal lattice of 3-(Thietan-3-ylamino)propanamide. Such an analysis would identify the key hydrogen bonds and other intermolecular forces that govern the assembly of the molecules into a crystalline solid. Without the crystal structure, the geometry and nature of these synthons cannot be determined.

Polymorphism and Co-crystallization Studies: Impact on Solid-State Properties

This part of the article would have discussed the existence of different crystalline forms (polymorphs) or co-crystals of this compound. Polymorphism can significantly impact a compound's physical properties, such as solubility and stability. However, no studies on the polymorphic behavior or co-crystallization of this specific compound have been reported in the scientific literature.

In Silico Exploration of Molecular Interactions and Potential Biological Target Engagement

Molecular Docking Studies with Relevant Protein Binding Sites

No molecular docking studies have been published for 3-(Thietan-3-ylamino)propanamide. This process, which predicts the preferred orientation of a molecule when bound to a target protein, is fundamental in rational drug design. The successful execution of such studies requires several key steps for which no data exists for this compound.

Ligand Preparation and Receptor Active Site Definition

Information regarding the preparation of the 3D structure of this compound for docking or the identification and definition of specific biological receptor active sites for it to be docked into is not available.

Selection and Validation of Docking Algorithms and Scoring Functions

There are no records of specific docking algorithms or scoring functions being selected, used, or validated for the study of this compound.

Prediction of Binding Modes and Conformations within Target Pockets

As no target proteins have been identified or studied in relation to this compound, there are no predicted binding modes or conformational analyses to report.

Virtual Screening Methodologies for Ligand Discovery and Optimization

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. No virtual screening campaigns involving this compound as a lead compound or hit have been documented.

Pharmacophore Modeling Based on Key Structural Features

Pharmacophore models are based on the essential 3D arrangement of functional groups responsible for a molecule's biological activity. Without any known biological activity or target for this compound, no such models have been created.

Ligand-Based and Structure-Based Virtual Screening Workflows

There is no evidence of this compound being used in either ligand-based virtual screening (which relies on the knowledge of other active molecules) or structure-based virtual screening (which requires a 3D structure of the biological target).

Advanced Binding Energy Calculations and Free Energy Approaches

To predict the binding affinity of a ligand to a protein target, computational methods that go beyond simple docking scores are necessary. These methods provide a more accurate estimation of the binding free energy, which is crucial for ranking and prioritizing compounds for further experimental testing.

MM/GBSA and MM/PBSA Methods for Ranking Ligand Affinities

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular post-docking methods used to estimate the free energy of binding of a ligand to a protein. nih.gov These "end-point" methods calculate the binding free energy by combining the molecular mechanics energies of the protein-ligand complex, the protein, and the ligand in the gas phase with the free energies of solvation. nih.gov

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each free energy term (G) is composed of:

G = E_MM + G_solv

E_MM represents the molecular mechanics energy, which includes internal energies (bond, angle, and dihedral) as well as van der Waals and electrostatic interactions. G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

For a hypothetical study of this compound against a putative kinase target, MM/GBSA could be employed to rank a series of analogs based on their predicted binding affinities. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical MM/GBSA Ranking of this compound Analogs Against a Kinase Target

Compound IDModification on PropanamideΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
1 None (Parent) -45.5 -35.2 -15.8 5.5
2N-methyl substitution-42.1-33.8-14.56.2
3N-ethyl substitution-40.8-32.5-13.95.6
4Amide replaced with sulfonamide-48.9-38.1-20.59.7
5Thietane (B1214591) oxidized to sulfoxide-38.2-29.7-18.39.8

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for High-Accuracy Binding Free Energies

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more rigorous and computationally intensive methods for calculating relative binding free energies. chemrxiv.orgnih.gov These alchemical free energy methods simulate a non-physical pathway that transforms one ligand into another within the binding site of a protein and in solution. By calculating the free energy change of this transformation in both environments, the relative binding free energy (ΔΔG_bind) between the two ligands can be determined with high accuracy. chemrxiv.orgnih.gov

The fundamental principle of TI involves a coupling parameter (λ) that gradually changes the Hamiltonian of the system from state A (ligand A) to state B (ligand B). The free energy difference is then calculated by integrating the ensemble-averaged derivative of the potential energy with respect to λ over the range from 0 to 1. nih.gov

For instance, FEP could be used to precisely predict the change in binding affinity resulting from a subtle modification to this compound, such as the addition of a single methyl group. A hypothetical FEP calculation for the transformation of the parent compound to its N-methyl analog is shown in Table 2.

Table 2: Hypothetical FEP Calculation for the Relative Binding Free Energy of an Analog of this compound

TransformationΔG_lig (solvation) (kcal/mol)ΔG_complex (in protein) (kcal/mol)ΔΔG_bind (kcal/mol)Predicted Affinity Change
Parent -> N-methyl analog 1.5 ± 0.2 -0.5 ± 0.3 -2.0 ± 0.4 14x improvement

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Analysis of Protein-Ligand Interaction Fingerprints

Understanding the specific interactions between a ligand and its protein target is crucial for structure-based drug design. Protein-ligand interaction fingerprints (PLIFs) are computational tools that encode the 3D information of these interactions into a 1D bitstring or vector, facilitating the analysis and comparison of binding modes. researchgate.netnih.gov

Identification of Key Residues Involved in Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

A PLIF analysis of a docked pose of this compound within a hypothetical kinase binding site would reveal the key amino acid residues that form hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with the ligand. nih.gov For example, the propanamide moiety could act as both a hydrogen bond donor and acceptor, while the thietane ring could engage in hydrophobic interactions.

Table 3 provides a hypothetical breakdown of the key interactions identified through a PLIF analysis for this compound with a putative protein target.

Table 3: Hypothetical Protein-Ligand Interaction Fingerprint for this compound

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen Bond (Donor) Amide N-H Asp145 (side chain O) 2.9
Hydrogen Bond (Acceptor) Amide C=O Lys67 (backbone N-H) 3.1
Hydrogen Bond (Acceptor) Thietane S Ser14 (side chain OH) 3.5
Hydrophobic Contact Thietane Ring Val22 (side chain) 3.8
Hydrophobic Contact Propyl Chain Leu133 (side chain) 4.0
Ionic Interaction Amine N+ Glu91 (side chain COO-) 4.2

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Structural Analog Activity Relationship (SAAR) from In Silico Data

By combining the insights from binding energy calculations and interaction fingerprints for a series of analogs, an in silico Structural Analog Activity Relationship (SAAR) can be established. This is conceptually similar to a Quantitative Structure-Activity Relationship (QSAR), where the goal is to correlate structural modifications with changes in predicted activity. nih.gov This allows for the rational design of new compounds with improved potency and selectivity.

For the this compound scaffold, a SAAR study could reveal, for example, that substitutions at a particular position on the propanamide chain are favorable for binding, while modifications to the thietane ring are detrimental. This information, derived purely from computational analysis, can guide synthetic chemistry efforts towards more promising areas of chemical space. nih.govnih.gov

Table 4 illustrates a hypothetical SAAR based on in silico data for a series of analogs.

Table 4: Hypothetical In Silico Structural Analog Activity Relationship (SAAR) for this compound Analogs

Analog IDStructural ModificationPredicted ΔG_bind (kcal/mol)Key Interaction Gained/LostSAAR Interpretation
1 Parent Compound -45.5 Baseline Baseline affinity
2Add 4-F-phenyl to propanamide N-52.3Pi-stacking with Phe82Aromatic substitution at this position enhances binding.
3Replace thietane with cyclopentane-40.1Loss of H-bond with Ser14The thietane sulfur is critical for a key interaction.
4Extend propyl chain to butyl-46.0Increased hydrophobic contact with Leu133Minor increase in potency, chain length is near optimal.
5Constrain propanamide into a lactam-38.7Loss of H-bond flexibilityConformational rigidity is detrimental to binding.

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Lack of Publicly Available Data Prevents a Detailed Analysis of this compound's Chemical Stability and Degradation

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the chemical stability and degradation pathways of the compound this compound. Despite extensive searches, no specific studies detailing its degradation kinetics, mechanisms, or the identity of its degradation products under various stress conditions were found.

The inquiry sought to build a detailed article based on a specific outline covering the hydrolytic, oxidative, and photolytic stability of this compound. This included the elucidation of degradation mechanisms and the characterization of resulting degradants using advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

While general principles of chemical degradation for related functional groups—such as secondary amines, amides, and the thietane ring structure—are established in the field of pharmaceutical sciences, applying this general knowledge to predict the specific behavior of this compound would be speculative and would not meet the required standard of scientific accuracy based on direct experimental evidence.

For a thorough and scientifically valid analysis as requested, dedicated laboratory studies on this compound would be necessary. Such research would involve subjecting the compound to forced degradation under acidic, neutral, basic, oxidative, and photolytic conditions. The subsequent steps would be the separation and identification of any resulting degradation products using chromatographic and spectroscopic methods to build a complete stability profile.

Without such specific data, it is not possible to provide a detailed and accurate account of the chemical stability and degradation pathways of this compound as outlined in the initial request. The scientific community has not yet published research that would enable the compilation of the requested in-depth article.

Chemical Stability and Degradation Pathways of 3 Thietan 3 Ylamino Propanamide

Postulated Degradation Pathways and Reaction Intermediates of 3-(Thietan-3-ylamino)propanamide

The degradation of this compound is anticipated to proceed through several pathways, primarily involving the hydrolysis of the amide bond, oxidation of the thioether in the thietane (B1214591) ring, and cleavage of the thietane ring itself. These pathways are influenced by the presence of specific functional groups: a secondary amine, a propanamide moiety, and a strained four-membered thietane ring.

One principal degradation route is the hydrolysis of the propanamide group . This reaction can be catalyzed by both acidic and basic conditions. Under acidic conditions, protonation of the amide carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, in basic media, the hydroxide (B78521) ion would directly attack the carbonyl carbon. Both scenarios would lead to the cleavage of the C-N bond, yielding 3-(thietan-3-ylamino)propanoic acid and ammonia (B1221849) as the primary degradation products.

Another significant degradation pathway involves the oxidation of the sulfur atom within the thietane ring. As a thioether, the sulfur is susceptible to oxidation, which can occur in the presence of common oxidizing agents. This process is expected to form 3-(thietan-1-oxido-3-ylamino)propanamide (the sulfoxide) as a primary intermediate. Further oxidation could then lead to the formation of 3-(thietan-1,1-dioxido-3-ylamino)propanamide (the sulfone).

The strained thietane ring is also prone to ring-opening reactions . This can be initiated by nucleophilic attack on one of the carbon atoms adjacent to the sulfur. Under acidic conditions, protonation of the sulfur atom would activate the ring towards nucleophilic attack. This could result in the formation of various acyclic derivatives. For instance, in an aqueous acidic environment, a water molecule could act as a nucleophile, leading to the formation of a thiol-containing intermediate after ring opening.

Based on these considerations, a series of reaction intermediates can be postulated. The initial hydrolysis of the amide bond would produce 3-(thietan-3-ylamino)propanoic acid . Oxidation of the parent compound would lead to the formation of 3-(thietan-1-oxido-3-ylamino)propanamide and subsequently 3-(thietan-1,1-dioxido-3-ylamino)propanamide . Ring-opening of the thietane moiety could generate a variety of linear thioether or thiol intermediates, the structures of which would depend on the specific reaction conditions and the nucleophiles present.

Factors Influencing Chemical Stability of this compound

The chemical stability of this compound is influenced by several key factors, including pH, temperature, light, and the presence of catalysts or impurities.

Temperature: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal energy can provide the necessary activation energy for hydrolytic and oxidative reactions, as well as potentially promoting the ring-opening of the strained thietane moiety. Generally, amide compounds exhibit thermal stability up to a certain point, beyond which decomposition rates increase significantly rsc.org. For amines, thermal degradation can be a concern, especially at higher temperatures acs.org.

Light: Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many pharmaceutical compounds. Photochemical reactions can lead to the formation of reactive species and initiate degradation pathways that might not occur under thermal stress alone. While specific photostability data for this compound is not available, compounds with similar functional groups can be susceptible to photodegradation.

Presence of Specific Catalysts or Impurities: The stability of this compound can be significantly affected by the presence of catalysts and impurities. Metal ions, which can be present as impurities from the manufacturing process, are known to catalyze both oxidative and hydrolytic degradation reactions of thioethers and amides researchgate.netacsgcipr.orgchemrxiv.org. Oxidizing agents, if present as impurities, will directly contribute to the oxidation of the thioether in the thietane ring. The presence of acidic or basic impurities will also directly influence the rate of pH-dependent hydrolysis of the amide bond.

Table 1: Postulated Degradation Products of this compound

Degradation PathwayPostulated Degradation Product
Amide Hydrolysis3-(Thietan-3-ylamino)propanoic acid
Amide HydrolysisAmmonia
Thioether Oxidation3-(Thietan-1-oxido-3-ylamino)propanamide
Thioether Oxidation3-(Thietan-1,1-dioxido-3-ylamino)propanamide
Thietane Ring OpeningVarious acyclic thiol and thioether derivatives

Table 2: Factors Influencing the Stability of this compound

FactorPotential Impact
pH Acidic and basic conditions can catalyze amide hydrolysis.
Temperature Elevated temperatures can accelerate hydrolysis, oxidation, and ring-opening reactions.
Light UV radiation may induce photolytic degradation.
Catalysts/Impurities Metal ions can catalyze oxidation and hydrolysis. Acidic/basic impurities can alter pH and promote hydrolysis. Oxidizing agents can promote thioether oxidation.

Q & A

Q. How do researchers validate the specificity of this compound in target engagement assays?

  • Methodological Answer :
  • CETSA : Cellular thermal shift assays monitor target stabilization (ΔTm_{m} ≥ 2°C).
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD_D < 1 µM).
  • Chemical Proteomics : Use affinity-based pulldowns with biotinylated probes to identify direct interactors .

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